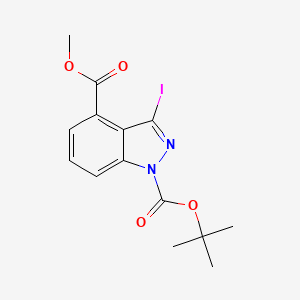

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate

Beschreibung

NMR Spectral Signatures (¹H, ¹³C, DEPT)

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.62 | Singlet (9H) | tert-butyl (C(CH₃)₃) |

| 3.93 | Singlet (3H) | Methoxy (OCH₃) |

| 7.45 | Doublet (1H) | H-5 (J = 8.4 Hz) |

| 7.68 | Doublet (1H) | H-7 (J = 8.4 Hz) |

| 8.12 | Singlet (1H) | H-2 |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 28.1 | tert-butyl (C(CH₃)₃) |

| 52.4 | Methoxy (OCH₃) |

| 85.2 | Quaternary C (C-O) |

| 122.9 | C-3 (I-attached) |

| 148.7 | C=O (ester) |

| 160.3 | N-COO (tert-butyl) |

DEPT-135: Confirms the absence of CH₂ groups and presence of nine equivalent CH₃ protons in the tert-butyl group.

IR Vibrational Modes and Functional Group Analysis

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1745 | ν(C=O, ester) |

| 1240, 1150 | ν(C-O, ester) |

| 680 | ν(C-I) |

| 1590 | ν(C=C, aromatic) |

The absence of N-H stretches (~3200 cm⁻¹) confirms full substitution at N1.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

| m/z | Fragment Ion |

|---|---|

| 402.18 | [M]⁺ |

| 345.10 | [M - C₄H₉]⁺ |

| 317.07 | [M - CO₂C(CH₃)₃]⁺ |

| 244.03 | [C₇H₅IN₂]⁺ (indazole-I core) |

The isotopic pattern at m/z 402.18 (1:1 ratio for ¹²⁷I and ¹²⁹I) confirms iodine presence.

Eigenschaften

Molekularformel |

C14H15IN2O4 |

|---|---|

Molekulargewicht |

402.18 g/mol |

IUPAC-Name |

1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate |

InChI |

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3 |

InChI-Schlüssel |

LRDHTXNMLYZRMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Tert-butyl-4-methyl-3-iod-1H-indazol-1,4-dicarboxylat erfolgt typischerweise in mehreren Schritten durch organische Reaktionen. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Bildung des Indazol-Kerns: Der Indazol-Kern kann durch Cyclisierungsreaktionen synthetisiert werden, die Hydrazine und ortho-substituierte aromatische Verbindungen beinhalten.

Einführung von Substituenten: Die Tert-Butyl-, Methyl- und Iodgruppen werden durch verschiedene Substitutionsreaktionen eingeführt. Beispielsweise können Tert-Butylgruppen unter Verwendung von Tert-Butylhalogeniden in Gegenwart einer Base hinzugefügt werden, während Iodgruppen durch Iodierungsreaktionen unter Verwendung von Iod oder Iodierungsmitteln eingeführt werden können.

Carboxylierung: Die Carboxylatgruppen werden typischerweise durch Carboxylierungsreaktionen eingeführt, die die Verwendung von Kohlendioxid oder Carboxylierungsmitteln umfassen können.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

1-Tert-butyl-4-methyl-3-iod-1H-indazol-1,4-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können auf die Iodgruppe abzielen und diese in ein Wasserstoffatom oder andere Substituenten umwandeln.

Substitution: Die Iodgruppe ist eine gute Abgangsgruppe, wodurch die Verbindung anfällig für nucleophile Substitutionsreaktionen wird. Gängige Reagenzien für diese Reaktionen sind Nucleophile wie Amine, Thiole und Alkoxide.

Veresterung und Hydrolyse: Die Carboxylatgruppen können an Veresterungsreaktionen teilnehmen, um Ester zu bilden, oder einer Hydrolyse unterliegen, um Carbonsäuren zu liefern.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-4-methyl-3-iod-1H-indazol-1,4-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und Reaktionsmechanismen.

Biologie: Indazol-Derivate, einschließlich dieser Verbindung, haben sich als potenzielle bioaktive Moleküle mit Anwendungen in der Arzneimittelforschung und -entwicklung erwiesen. Sie können antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften aufweisen.

Medizin: Die potenziellen biologischen Aktivitäten der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika. Die Forschung ist im Gange, um ihre Wirksamkeit und Sicherheit in verschiedenen medizinischen Anwendungen zu untersuchen.

Industrie: Im Industriesektor kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 1-Tert-butyl-4-methyl-3-iod-1H-indazol-1,4-dicarboxylat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann die Verbindung mit verschiedenen molekularen Zielstrukturen wie Enzymen, Rezeptoren und Nukleinsäuren interagieren. Das Vorhandensein der Iodgruppe kann die Fähigkeit der Verbindung verbessern, kovalente Bindungen mit Zielmolekülen einzugehen, was möglicherweise zur Hemmung oder Modulation biologischer Pfade führt.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodo group can enhance the compound’s ability to form covalent bonds with target molecules, potentially leading to inhibition or modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate with analogous compounds based on substituents, synthetic routes, and reactivity.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: Indazole vs. Piperidine: Indazole derivatives (e.g., AB10829) are more rigid and planar than piperidine-based compounds (e.g., BB57-0254), which may influence binding affinity in drug-target interactions. Piperidines are often used as conformational spacers in bioactive molecules . Indazole vs.

Substituent Effects :

- Iodine vs. Nitro/Fluoro : The iodine in the target compound allows for late-stage derivatization (e.g., forming C–C bonds), whereas nitro groups (AB10829) are typically reduced to amines, and fluorine (e.g., 3,3-difluoropiperidine) improves pharmacokinetic properties .

- Ester Groups : The tert-butyl ester provides steric protection against enzymatic hydrolysis, while the methyl ester balances lipophilicity and solubility .

Synthetic Routes: Piperidine derivatives (e.g., BB57-0254) are synthesized via alkylation of protected piperidine precursors using reagents like LiHMDS and allyl bromide .

Applications :

Biologische Aktivität

Overview

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structure featuring tert-butyl, methyl, and iodo substituents along with two carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H15IN2O4 |

| Molecular Weight | 402.18 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate |

| InChI | InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the iodo group enhances the compound's reactivity, allowing it to form covalent bonds with target molecules such as enzymes and receptors. This interaction may lead to the modulation or inhibition of specific biological pathways.

Anticancer Properties

Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain indazole derivatives can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in tumor immune evasion. Inhibiting IDO1 can reactivate the immune response against cancer cells, making these compounds promising candidates for cancer therapy .

In a comparative study involving various indazole derivatives, it was found that specific structural modifications could enhance their anticancer efficacy against different cancer cell lines. For example, compounds designed based on the structure of IDO1 were evaluated for their ability to induce apoptosis in hypopharyngeal carcinoma cells and showed promising results .

Antimicrobial Activity

Indazoles are also noted for their antimicrobial properties. The structural characteristics of this compound allow it to exhibit activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study on IDO1 Inhibition

A study published in July 2023 focused on designing novel indazole derivatives as IDO1 inhibitors. Among these compounds, one derivative demonstrated remarkable suppression of IDO1 expression in a concentration-dependent manner and exhibited significant anticancer activity by inducing apoptosis in cancer cells .

Comparative Analysis

A comparative analysis of various indazole derivatives highlighted the unique biological profile of this compound. Its combination of substituents contributes to distinct chemical behaviors that influence its biological activity compared to other similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Tert-butyl 4-methyl 3-iodoindazole | Lacks carboxylate groups | Reduced anticancer activity |

| 1-Methyl 3-iodoindazole | Lacks tert-butyl and carboxyl groups | Lower reactivity and selectivity |

| Indazole Derivatives | Various substitutions affect efficacy | Diverse activities including antimicrobial |

Q & A

Q. Critical Reaction Conditions :

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic Research Question

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 423.2) and purity .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., indazole ring planarity) .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in crowded spectra.

How can researchers optimize reaction yields when scaling up synthesis?

Advanced Research Question

Methodological Approach :

-

Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example:

-

Statistical Tools : Analyze variance (ANOVA) to identify significant factors .

How can computational chemistry aid in predicting reactivity or regioselectivity for derivatives of this compound?

Advanced Research Question

- Reaction Pathway Modeling : Quantum mechanical calculations (e.g., DFT) predict iodination sites by analyzing electron density maps.

- Transition State Analysis : Identify energy barriers for competing pathways (e.g., C-3 vs. C-5 iodination) .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reactivity .

Case Study : A DFT study on tert-butyl-protected indazoles showed C-3 iodination is favored due to lower activation energy (~15 kcal/mol) vs. C-5 (~22 kcal/mol) .

How can contradictory data in literature about reaction outcomes be systematically addressed?

Advanced Research Question

Root-Cause Analysis Framework :

Parameter Comparison : Contrast reagent purity, solvent drying methods, and inert atmosphere use.

Mechanistic Re-evaluation : Probe for hidden intermediates (e.g., iodine radical vs. electrophilic pathways) using radical traps (TEMPO) .

Reproducibility Protocols : Standardize workup steps (e.g., drying time with MgSO₄) to minimize variability .

Example : Discrepancies in yields (24% vs. 99%) for Cs₂CO₃-mediated reactions may arise from residual moisture in DMF, which quenches the base .

What role does this compound play as an intermediate in synthesizing complex bioactive molecules?

Advanced Research Question

- Cross-Coupling Reactions : The iodine substituent enables Suzuki-Miyaura couplings to install aryl/heteroaryl groups for drug discovery .

- Protection Strategy : The tert-butyl group stabilizes the indazole core during acidic/basic conditions in multi-step syntheses .

Case Study : This intermediate was used to synthesize a quinazoline derivative (anti-cancer candidate) via Pd-catalyzed coupling, achieving 78% yield .

What are the challenges in characterizing degradation products or byproducts during synthesis?

Advanced Research Question

-

Byproduct Identification : Use HRMS (High-Resolution MS) to detect low-abundance species (e.g., de-iodinated or ester-hydrolyzed products).

-

Stability Studies : Accelerated degradation under heat/light reveals major pathways:

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Use immobilized Pd catalysts for cross-couplings to reduce metal waste .

- Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., NIS reduced from 2.0 to 1.2 equivalents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.